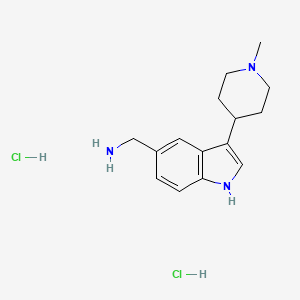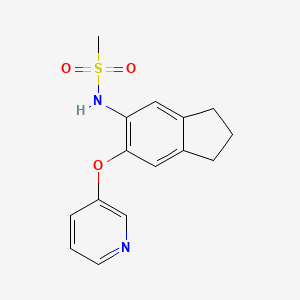
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridin-3-yloxy group attached to an indene backbone, with a methanesulfonamide group. Its distinct chemical properties make it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-bromo-2,3-dihydro-1H-indene with pyridin-3-ol in the presence of a base to form the pyridin-3-yloxy derivative. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The pyridin-3-yloxy group can engage in hydrogen bonding and π-π interactions with target proteins, while the methanesulfonamide group may enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .
類似化合物との比較
Similar Compounds
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar pyridin-3-yl structure but differs in the presence of a pyrazine and piperazine moiety.
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Another related compound with a pyridin-3-yl group, but with an imidazo[2,1-b]thiazole scaffold.
Uniqueness
N-(6-(Pyridin-3-yloxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide is unique due to its combination of a pyridin-3-yloxy group and an indene backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic targets and developing innovative materials.
特性
分子式 |
C15H16N2O3S |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
N-(6-pyridin-3-yloxy-2,3-dihydro-1H-inden-5-yl)methanesulfonamide |
InChI |
InChI=1S/C15H16N2O3S/c1-21(18,19)17-14-8-11-4-2-5-12(11)9-15(14)20-13-6-3-7-16-10-13/h3,6-10,17H,2,4-5H2,1H3 |
InChIキー |
MVFOWOISSRCETI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=C(C=C2CCCC2=C1)OC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


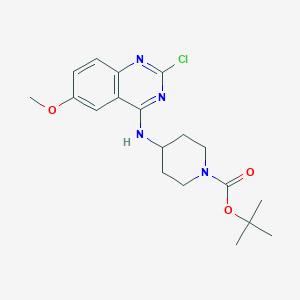
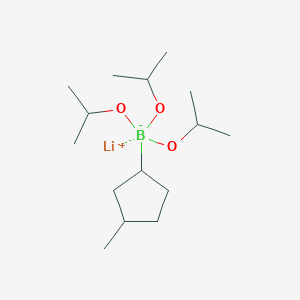
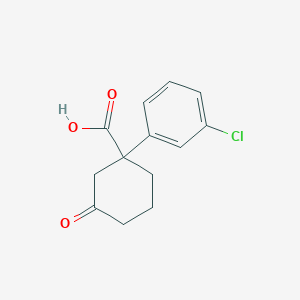
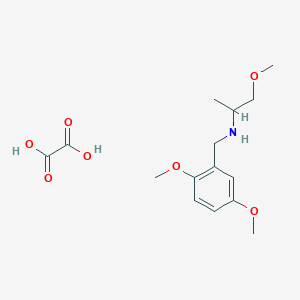
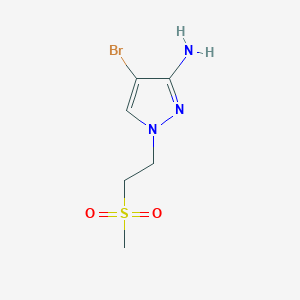

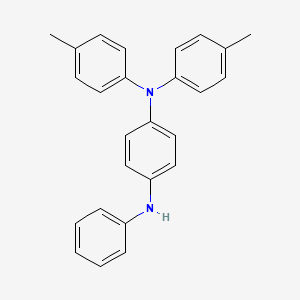
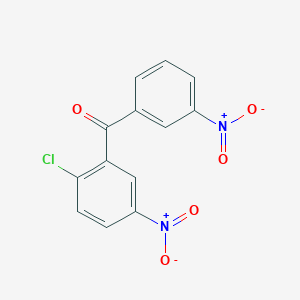
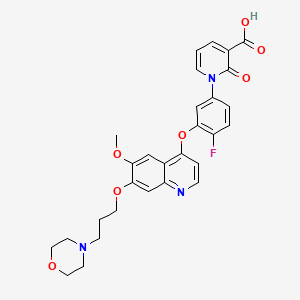

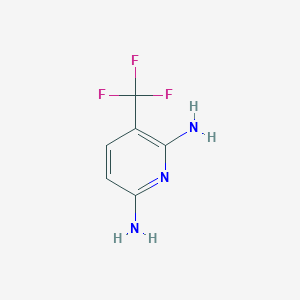
![N-[(4S)-4-methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13087926.png)
![N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride](/img/structure/B13087930.png)
